2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one
Overview
Description
2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Pyridazinone derivatives, a category to which this compound belongs, have been found to exhibit a wide range of pharmacological activities . They have been associated with anti-inflammatory, antiplatelet, analgesic, cytotoxic, and antihypertensive activities , suggesting that they may interact with a variety of biological targets.
Mode of Action
It is known that the pharmacodynamic profile of pyridazinone derivatives can be influenced by structural changes . For instance, an increase in affinity was observed with an increase in the polymethylene chain length in the series with maximum activity up to six and seven carbon chain lengths .
Biochemical Pathways
Given the broad spectrum of activities associated with pyridazinone derivatives , it can be inferred that this compound may interact with multiple biochemical pathways.
Result of Action
Some pyridazine derivatives have been shown to have effects on germination, morphogenesis, peroxidase activity, and lignan content in common bean (phaseolus vulgaris l) plants .
Biochemical Analysis
Biochemical Properties
2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with fatty acid-binding protein 4 (FABP4), which is involved in the transport of fatty acids within cells . The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or activation of their catalytic activities.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce oxidative stress in gastric adenocarcinoma cells, leading to cell blebbing and apoptosis . Additionally, it affects the expression of genes involved in cell proliferation and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit phosphodiesterase-III in heart muscles, which is crucial for regulating cardiac contractility . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings include its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Its degradation products can have different biological activities, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as improved cardiac function and reduced inflammation. At higher doses, it can cause toxic effects, including liver damage and oxidative stress . These dosage-dependent effects highlight the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to influence the glycolytic pathway and the tricarboxylic acid cycle, leading to changes in energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is transported across cell membranes by facilitated diffusion and active transport mechanisms. Once inside the cell, it binds to intracellular proteins, which help in its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and energy production. Targeting signals and post-translational modifications play a role in directing this compound to specific organelles .
Properties
IUPAC Name |
2-(cyclopropylmethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11-5-9-6-12-4-3-10(9)13-14(11)7-8-1-2-8/h5,8,12H,1-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKYRAUQULUAAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=O)C=C3CNCCC3=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.